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molecular formula C10H9N B363895 8-Methylquinoline CAS No. 611-32-5

8-Methylquinoline

Cat. No. B363895
M. Wt: 143.18g/mol
InChI Key: JRLTTZUODKEYDH-UHFFFAOYSA-N
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Patent
US05700942

Procedure details

The reactor effluent vapor was directed through a condenser and the recovered liquid was weighed at convenient times. Typically, the liquid obtained from the first 20 minutes of the run was discarded. Three one-hour test periods were then taken with the mid-point of each period representing 0.8, 1.8 and 2.8 hours-on-stream (HOS). The reaction crudes were homogenized with ethanol before adding 4-tert-butylpyridine as a standard. The samples were then analyzed by GC using standard techniques. The reported 8-methylquinoline selectivity and yield are based on the moles of ortho-toluidine. The purity of the 8-methylquinoline is based on the 8-methylquinoline/2,8-dimethylquinoline (2,8 -Me2Q) weight ratio.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)(C)(C)C>C(O)C>[CH3:9][C:10]1[CH:5]=[CH:6][CH:7]=[C:10]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor effluent vapor was directed through a condenser
CUSTOM
Type
CUSTOM
Details
Typically, the liquid obtained from the first 20 minutes of the run
Duration
20 min
CUSTOM
Type
CUSTOM
Details
0.8, 1.8 and 2.8 hours
Duration
2.8 h
CUSTOM
Type
CUSTOM
Details
The reaction crudes

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05700942

Procedure details

The reactor effluent vapor was directed through a condenser and the recovered liquid was weighed at convenient times. Typically, the liquid obtained from the first 20 minutes of the run was discarded. Three one-hour test periods were then taken with the mid-point of each period representing 0.8, 1.8 and 2.8 hours-on-stream (HOS). The reaction crudes were homogenized with ethanol before adding 4-tert-butylpyridine as a standard. The samples were then analyzed by GC using standard techniques. The reported 8-methylquinoline selectivity and yield are based on the moles of ortho-toluidine. The purity of the 8-methylquinoline is based on the 8-methylquinoline/2,8-dimethylquinoline (2,8 -Me2Q) weight ratio.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)(C)(C)C>C(O)C>[CH3:9][C:10]1[CH:5]=[CH:6][CH:7]=[C:10]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor effluent vapor was directed through a condenser
CUSTOM
Type
CUSTOM
Details
Typically, the liquid obtained from the first 20 minutes of the run
Duration
20 min
CUSTOM
Type
CUSTOM
Details
0.8, 1.8 and 2.8 hours
Duration
2.8 h
CUSTOM
Type
CUSTOM
Details
The reaction crudes

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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